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Abstract: Butylhydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a

preservative in food, food packaging, animal feed, and cosmetics.[1][2] Its safety has been a

subject of extensive research and debate following findings of its carcinogenicity in the

forestomach of rodents.[3][4] The International Agency for Research on Cancer (IARC) has

classified BHA as a Group 2B carcinogen, "possibly carcinogenic to humans," based on

sufficient evidence in experimental animals.[4][5] This technical guide provides an in-depth

review of the key animal studies, experimental protocols, and proposed mechanisms

underlying BHA-induced carcinogenesis, with a focus on quantitative data and the species-

specific nature of its effects.

Carcinogenicity Bioassays: Quantitative Overview
Dietary exposure to high doses of BHA has been shown to induce benign and malignant

tumors, specifically in the forestomach of rats, mice, and hamsters.[6] The primary tumor types

observed are papillomas and squamous cell carcinomas.[1][7] The carcinogenic effect is

consistently localized to the forestomach, a non-glandular organ present in rodents but not in

humans, which is a critical point in human risk assessment.[8][9]

Table 1: Dose-Response of BHA-Induced Forestomach
Lesions in F344 Rats (Male)
Data synthesized from Ito et al., 1986.[10]
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BHA in Diet
(%)

Duration
Hyperplasia
Incidence (%)

Papilloma
Incidence (%)

Squamous
Cell
Carcinoma
Incidence (%)

0 (Control) 104 weeks 0 0 0

0.125 104 weeks 12.8 0 0

0.25 104 weeks 76.9 0 0

0.5 104 weeks 100 2.1 0

1.0 104 weeks 100 20.0 4.3

2.0 104 weeks 100 100 34.8

Table 2: Carcinogenicity of BHA in F344 Rats (Both
Sexes)
Data synthesized from Ito et al., 1983.[7]
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Species/Str
ain

Sex
BHA in Diet
(%)

Duration
Forestomac
h Lesion

Incidence
(%)

F344 Rat Male 2.0 2 years Papilloma 100

2.0 2 years

Squamous

Cell

Carcinoma

35

0.5 2 years Papilloma 12

0.5 2 years

Squamous

Cell

Carcinoma

0

F344 Rat Female 2.0 2 years Papilloma 97

2.0 2 years

Squamous

Cell

Carcinoma

28

0.5 2 years Papilloma 12

0.5 2 years

Squamous

Cell

Carcinoma

0

These studies demonstrate a clear dose-dependent relationship between BHA administration

and the incidence of proliferative and neoplastic lesions in the rodent forestomach.[10]

Experimental Protocols
The methodologies employed in BHA carcinogenicity studies are crucial for interpreting the

results. The following protocol is a representative summary based on seminal studies

conducted in F344 rats.[7][10]

Objective: To assess the long-term carcinogenicity of dietary BHA administration.

Animal Model:

Species: Rat
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Strain: Fischer 344 (F344)

Age: Approximately 6 weeks at the start of the study.

Sex: Both male and female, housed separately.

Group Size: Typically 50 animals per dose group.

Diet and Administration:

Basal Diet: Standard powdered laboratory diet.

Test Substance: BHA (commercial grade, typically a mixture of 2- and 3-isomers) is mixed

into the powdered diet at specified concentrations (e.g., 0%, 0.5%, 2.0%).[7]

Administration: Animals have ad libitum access to the respective diets and water for the

duration of the study.

Duration: Long-term, typically 104 weeks (2 years).[7][10]

In-Life Observations:

Animals are observed daily for clinical signs of toxicity.

Body weight and food consumption are recorded weekly for the first few months and then at

monthly intervals.

Terminal Procedures:

Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross

necropsy is performed on all animals, including those that die or are sacrificed moribund

during the study.

Histopathology: The forestomach, glandular stomach, and other major organs are preserved

in formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and

eosin (H&E).
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Evaluation: A veterinary pathologist examines the tissues microscopically for neoplastic

(carcinomas, papillomas) and non-neoplastic (hyperplasia) lesions.

Study Setup Treatment Phase (104 weeks) Endpoint Analysis

Animal Selection
(F344 Rats, 6 wks old)

Acclimatization
(1-2 weeks)

Randomization into
Dose Groups

Dietary Administration
(0%, 0.5%, 2% BHA)

In-Life Observations
(Body Weight, Clinical Signs) Terminal Necropsy Histopathology

(H&E Staining)
Pathological Evaluation

(Tumor Incidence)

Click to download full resolution via product page

Typical workflow for a long-term BHA carcinogenicity bioassay.

Proposed Mechanism of Carcinogenicity
The weight of evidence suggests that BHA is not a direct-acting genotoxic carcinogen.[8][11]

Instead, its carcinogenic activity in the rodent forestomach is believed to occur through an

epigenetic mechanism involving cytotoxicity and sustained cell proliferation.[5][8]

Metabolism
While some BHA is excreted unchanged, a significant portion is metabolized in the liver and

potentially within the stomach itself.[12][13] Key metabolites include tert-butylhydroquinone

(TBHQ) and tert-butylquinone (TBQ).[14] These metabolites, particularly TBHQ, are more

reactive and are implicated in the subsequent cellular effects.[14][15]

Butylhydroxyanisole (BHA)

tert-Butylhydroquinone (TBHQ)

 Phase I
Metabolism

Other Conjugated Metabolites
(for excretion)tert-Butylquinone (TBQ)

 Oxidation  Reduction
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Simplified metabolic pathway of BHA.

Cellular Signaling and Pathogenesis
The proposed carcinogenic mechanism is a multi-step process initiated by high local

concentrations of BHA and its metabolites in the forestomach:

Oxidative Stress: BHA and its metabolites, particularly TBHQ, can undergo redox cycling,

leading to the generation of reactive oxygen species (ROS).[16][17] This induces a state of

oxidative stress in the epithelial cells of the forestomach.

Cytotoxicity: High levels of oxidative stress and direct chemical effects lead to cell damage

and death (cytotoxicity) in the superficial layers of the forestomach epithelium.[8]

Regenerative Cell Proliferation: In response to the cytotoxicity, the tissue initiates a

compensatory, regenerative proliferative response to replace the damaged cells.[5][8]

Hyperplasia and Tumors: Chronic, sustained administration of high doses of BHA leads to a

perpetual cycle of cell death and regeneration. This sustained proliferative pressure, in the

absence of genotoxicity, is sufficient to promote the development of hyperplasia, followed by

benign papillomas, and ultimately, malignant squamous cell carcinomas.[8][10]
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Proposed epigenetic mechanism of BHA-induced forestomach carcinogenesis.
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Genotoxicity Profile
Extensive testing has shown a general lack of genotoxic activity for BHA. Studies including the

Salmonella/microsome mutagenesis test (Ames test), hepatocyte primary culture/DNA repair

tests, and sister chromatid exchange assays have yielded negative results, indicating that BHA

does not directly damage DNA.[11][18] This lack of genotoxicity is a key piece of evidence

supporting the proposed epigenetic mechanism of carcinogenesis driven by cytotoxicity and

cell proliferation.[8]

Species-Specificity and Human Relevance
The carcinogenicity of BHA is highly specific to the forestomach of rodents.[9] This organ,

which serves as a food storage and fermentation chamber, has a squamous epithelium similar

to the esophagus. Crucially, humans and other species like dogs, pigs, and monkeys do not

have a forestomach.[5][8]

Studies in species without a forestomach have not found BHA to be carcinogenic.[5] While

some proliferative effects were noted in the esophagus of monkeys and pigs at high doses,

these were less severe than those in the rodent forestomach.[5] The argument is therefore

made that the conditions leading to tumor formation in rodents—high, sustained local

concentrations of a cytotoxic agent in a unique organ—are not relevant to humans, especially

at the low levels encountered in the diet.[8][9]

Conclusion
The available evidence from animal models indicates that Butylhydroxyanisole is a potent,

dose-dependent carcinogen in the forestomach of rodents. The mechanism of action is widely

considered to be non-genotoxic, involving a sequence of oxidative stress, chronic cytotoxicity,

and sustained regenerative cell proliferation. The profound species-specificity of this effect,

linked to an organ absent in humans, forms the primary basis for the assessment that BHA is

unlikely to pose a carcinogenic risk to humans at typical dietary exposure levels.
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To cite this document: BenchChem. [The Carcinogenicity of Butylhydroxyanisole (BHA) in
Animal Models: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212938#carcinogenicity-of-butylhydroxyanisole-in-
animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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